An In-Depth Technical Guide to 1-(4-Amino-6-methylpyridin-3-yl)ethanone: Synthesis, Characterization, and Predicted Properties
An In-Depth Technical Guide to 1-(4-Amino-6-methylpyridin-3-yl)ethanone: Synthesis, Characterization, and Predicted Properties
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical properties of 1-(4-Amino-6-methylpyridin-3-yl)ethanone, a compound for which there is a notable absence of published experimental data. Recognizing its potential as a valuable scaffold in medicinal chemistry and drug development, this document provides a comprehensive, theoretical framework for its synthesis and characterization. We present a robust, proposed synthetic pathway starting from the commercially available 3-Acetyl-6-methylpyridine. This is followed by a detailed, predictive analysis of its core physicochemical properties, and expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS). All predictions are grounded in established principles of organic chemistry and supported by data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and utilize this novel compound, thereby bridging a critical gap in the existing chemical literature.
Introduction and Rationale
The pyridine ring is a cornerstone of numerous pharmacologically active agents, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The specific substitution pattern of 1-(4-Amino-6-methylpyridin-3-yl)ethanone, featuring an amino group ortho to an acetyl moiety and a methyl group on the pyridine ring, presents a unique electronic and steric environment. This arrangement offers multiple avenues for further chemical modification, making it a potentially valuable building block for the synthesis of novel therapeutic candidates.
Despite its potential, a thorough search of the scientific literature and chemical databases reveals a significant lack of empirical data for this specific molecule. This guide has been developed to empower researchers by providing a scientifically rigorous, albeit predictive, foundation for working with this compound. The subsequent sections detail a proposed synthesis, predict its key chemical properties, and offer expected spectral data to aid in its identification and characterization.
Proposed Synthesis of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
A logical and efficient synthetic route to the target compound involves a two-step process starting from the readily available 3-Acetyl-6-methylpyridine:
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Nitration: Electrophilic aromatic substitution to introduce a nitro group at the C4 position of the pyridine ring.
-
Reduction: Subsequent reduction of the nitro group to the desired primary amine.
This pathway is illustrated in the workflow diagram below.
Caption: Proposed two-step synthesis of 1-(4-Amino-6-methylpyridin-3-yl)ethanone.
Step-by-Step Experimental Protocol
The following protocol is a proposed methodology. Researchers should exercise all due caution and perform appropriate small-scale trials.
Step 1: Synthesis of 1-(6-Methyl-4-nitropyridin-3-yl)ethanone (Intermediate)
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Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 3-Acetyl-6-methylpyridine (1.0 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitrating Mixture: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to a portion of cold, concentrated sulfuric acid.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 15°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 1-(4-Amino-6-methylpyridin-3-yl)ethanone (Target Compound)
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Reaction Setup: In a round-bottom flask, dissolve the nitro-intermediate (1.0 equivalent) in a suitable solvent such as acetic acid or ethanol.
-
Reducing Agent: Add a reducing agent. Common and effective choices include iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C).[1][2]
-
Reaction Conditions:
-
For Fe/AcOH: Heat the mixture to reflux and stir vigorously.
-
For H₂/Pd-C: Add the catalyst, and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.
-
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
For Fe/AcOH: After completion, cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., NaOH).
-
For H₂/Pd-C: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it. The final compound can be purified by recrystallization or column chromatography.
Predicted Physicochemical Properties
The following properties are predicted based on the structure and by analogy to similar compounds like 4-aminopyridine.[3][4][5]
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₁₀N₂O | Based on atomic composition. |
| Molecular Weight | 150.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Aminopyridines are typically crystalline solids.[3] |
| Melting Point | 150 - 165 °C | Similar to 4-aminopyridine (155-158 °C), with potential variation due to substituents.[4] |
| Boiling Point | > 270 °C | Expected to be high due to hydrogen bonding capabilities, similar to 4-aminopyridine.[4] |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO). | The amino and carbonyl groups will enhance polarity and hydrogen bonding capacity.[4] |
| pKa | ~ 9.0 | The pKa of 4-aminopyridine is 9.17. The electron-withdrawing acetyl group may slightly decrease the basicity of the pyridine nitrogen.[3] |
| LogP | ~ 0.8 | The LogP of 4-aminopyridine is 0.76. The additional acetyl and methyl groups will slightly increase lipophilicity.[3] |
Predicted Spectroscopic Data
The following spectral data are predicted to aid in the characterization of the target compound. These predictions are based on typical chemical shifts and fragmentation patterns of aminopyridines and acetylpyridines.[6][7][8][9]
¹H NMR Spectroscopy
Caption: Predicted ¹H NMR chemical shifts for 1-(4-Amino-6-methylpyridin-3-yl)ethanone.
¹³C NMR Spectroscopy
Caption: Predicted ¹³C NMR chemical shifts for 1-(4-Amino-6-methylpyridin-3-yl)ethanone.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine.[10][11][12] |
| ~ 1680 | Strong | C=O stretching of the acetyl ketone. |
| 1620 - 1580 | Medium to Strong | N-H scissoring and C=C/C=N ring stretching.[11] |
| ~ 1360 | Medium | C-H bending of the methyl groups. |
| ~ 1250 | Medium | C-N stretching of the aromatic amine.[11] |
Mass Spectrometry (MS)
-
Expected [M]+: m/z = 150.08
-
Predicted Fragmentation Pattern: A prominent fragmentation would be the loss of a methyl radical from the acetyl group, leading to a base peak at m/z 135. Further fragmentation of the pyridine ring would also be expected.
Safety and Handling
While no specific toxicity data exists for 1-(4-Amino-6-methylpyridin-3-yl)ethanone, it should be handled with care, assuming it may be toxic. Structurally related compounds like 4-aminopyridine are known to be potent convulsants and toxic.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
1-(4-Amino-6-methylpyridin-3-yl)ethanone represents an unexplored but potentially valuable molecule for synthetic and medicinal chemistry. This guide provides a foundational starting point for its investigation by proposing a viable synthetic route and offering a detailed set of predicted chemical and spectroscopic properties. It is our hope that this document will stimulate further research into this and related compounds, ultimately expanding the toolbox available to drug discovery professionals.
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